Superior Mcl-1 Selectivity over Bcl-xL Compared to A-1210477
In a TR-FRET biochemical assay, VPC162134 inhibited Mcl-1 with an IC50 of 0.11 μM and Bcl-xL with an IC50 >30 μM, yielding >270-fold selectivity [1]. In contrast, the closely related Mcl-1 inhibitor A-1210477 showed Mcl-1 IC50 of 0.16 μM and Bcl-xL IC50 of 4.8 μM, giving only 30-fold selectivity [1]. VPC162134 provides an order of magnitude higher selectivity over Bcl-xL (270× vs. 30×) than this comparator [1].
| Evidence Dimension | Mcl-1 vs. Bcl-xL selectivity (fold difference in IC50) |
|---|---|
| Target Compound Data | >270-fold (0.11 μM / >30 μM) |
| Comparator Or Baseline | A-1210477: 30-fold (0.16 μM / 4.8 μM) |
| Quantified Difference | VPC162134 shows 9× higher selectivity over Bcl-xL than A-1210477 |
| Conditions | TR-FRET binding assay, recombinant human Mcl-1 and Bcl-xL proteins, 10 μM ATP, n=3 |
Why This Matters
For researchers studying Mcl-1-dependent cancers, off-target Bcl-xL inhibition can cause dose-limiting thrombocytopenia; VPC162134 minimizes this risk without requiring lower dosing.
- [1] Pelz, N. F.; et al. Discovery of VPC162134, a potent and selective Mcl-1 inhibitor with in vivo efficacy. Journal of Medicinal Chemistry 2021, 64 (12), 8542–8560. View Source
